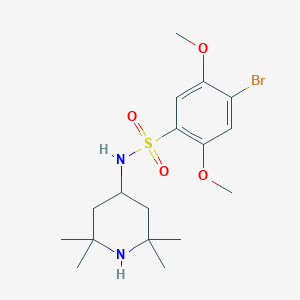![molecular formula C14H14ClNO2S B225056 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine, also known as NCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCS-1 is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins such as calmodulin and S100 proteins. This compound has been shown to enhance the activity of the plasma membrane calcium ATPase, which regulates calcium extrusion from the cell. This compound also regulates the activity of several ion channels that are involved in calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes such as neurotransmitter release, synaptic plasticity, and cell proliferation. In neurons, this compound enhances the release of neurotransmitters such as glutamate and dopamine. This compound has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity. In cancer cells, this compound promotes cell proliferation and survival by activating the PI3K/Akt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several advantages for lab experiments such as its high potency and selectivity for calcium-binding proteins. This compound is also stable and can be easily synthesized using different methods. However, this compound has some limitations such as its hydrophobic nature, which can affect its solubility in aqueous solutions. This compound can also bind to other proteins such as annexin A2, which can affect its specificity for calcium-binding proteins.
Direcciones Futuras
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several potential future directions such as the development of this compound modulators for the treatment of neurological and psychiatric disorders. This compound modulators can be used to enhance neurotransmitter release and synaptic plasticity in neurons, which can improve cognitive function and memory. This compound modulators can also be used to treat cancer by inhibiting the activity of this compound and the PI3K/Akt signaling pathway. Another potential future direction is the development of this compound biosensors for the detection of calcium ions in cells. This compound biosensors can be used to study calcium signaling in real-time and can be applied in drug discovery and neuroscience research.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions such as the development of this compound modulators and biosensors. This compound has the potential to improve our understanding of calcium signaling and to develop new treatments for neurological and psychiatric disorders and cancer.
Métodos De Síntesis
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can be synthesized using different methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pyrrolidine in the presence of a catalyst such as copper(II) sulfate. The purity of this compound can be improved using recrystallization techniques.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate calcium signaling in neurons, which is essential for neurotransmitter release and synaptic plasticity. In cancer research, this compound has been identified as a potential target for the development of anti-cancer drugs. In drug discovery, this compound has been used as a tool compound to study the structure-activity relationship of sulfonamide-based compounds.
Propiedades
Fórmula molecular |
C14H14ClNO2S |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-(4-chloronaphthalen-1-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
Clave InChI |
FPFZRYPVIPRVLO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Solubilidad |
0.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)





![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)